molecular formula C10H15N3O4 B12395186 1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine

1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine

Cat. No.: B12395186
M. Wt: 241.24 g/mol
InChI Key: ADVCGXWUUOVPPB-SPDVFEMOSA-N
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Description

1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine is a nucleoside analogue used primarily in the treatment of HIV-1 infected patients. This compound specifically targets the reverse transcriptase enzyme of the virus, preventing it from replicating and thereby reducing the viral load.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine involves multiple steps, starting from the appropriate sugar and thymine derivatives. The key steps include:

    Glycosylation: The coupling of a protected sugar derivative with thymine.

    Deprotection: Removal of protecting groups to yield the desired nucleoside analogue.

    Amination: Introduction of the amino group at the 3’ position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the amino group or the sugar moiety.

    Reduction: Typically used to reduce any oxidized intermediates back to the desired state.

    Substitution: The amino group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities or properties .

Scientific Research Applications

1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of other nucleoside analogues.

    Biology: Studied for its effects on viral replication and its potential use in gene therapy.

    Medicine: Primarily used in the treatment of HIV-1, often in combination with other antiretroviral drugs.

    Industry: Employed in the development of antiviral drugs and in research on nucleoside analogues

Mechanism of Action

The compound exerts its effects by targeting the reverse transcriptase enzyme of HIV-1. It incorporates into the viral DNA during replication, causing premature termination of the DNA chain. This prevents the virus from replicating and reduces the viral load in the patient. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral DNA synthesis.

Comparison with Similar Compounds

    3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue used in HIV treatment.

    2’,3’-Dideoxyinosine (ddI): Used in combination therapy for HIV.

    2’,3’-Dideoxycytidine (ddC): Another antiretroviral drug.

Uniqueness: 1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine is unique due to its specific structure, which allows it to effectively target the reverse transcriptase enzyme. Its amino group at the 3’ position provides distinct chemical properties and biological activities compared to other nucleoside analogues .

Properties

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

1-[(2R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6?,7-,8-/m1/s1

InChI Key

ADVCGXWUUOVPPB-SPDVFEMOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N

Origin of Product

United States

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